6-(Trifluoromethyl)pyridine-2-carbaldehyde
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Overview
Description
6-(Trifluoromethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C7H4F3NO. It is a derivative of pyridine, where the 6-position is substituted with a trifluoromethyl group and the 2-position with a formyl group. This compound is known for its utility in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-(Trifluoromethyl)pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 6-(trifluoromethyl)pyridine. This can be achieved using Vilsmeier-Haack reaction conditions, where 6-(trifluoromethyl)pyridine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: 6-(Trifluoromethyl)pyridine-2-carboxylic acid.
Reduction: 6-(Trifluoromethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridine-2-carbaldehyde largely depends on its role as an intermediate in various chemical reactions. Its formyl group can participate in nucleophilic addition reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, making it more reactive towards certain reagents. The molecular targets and pathways involved are specific to the final products synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but with a methoxy group instead of a trifluoromethyl group.
6-Methylpyridine-2-carboxaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-Chloro-6-methyl-3-(trifluoromethyl)pyridine: Similar structure with additional chlorine and methyl groups.
Uniqueness
6-(Trifluoromethyl)pyridine-2-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced stability and bioactivity .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO/c8-7(9,10)6-3-1-2-5(4-12)11-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFVRHWVFINADV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563715 |
Source
|
Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131747-65-4 |
Source
|
Record name | 6-(Trifluoromethyl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethyl)pyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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